Enhanced Lipophilicity of [(4-Methylbenzyl)thio]acetic Acid Relative to Unsubstituted Benzyl and Phenyl Analogs
The addition of a para-methyl group to the benzylthioacetic acid scaffold increases the compound's calculated lipophilicity (LogP) relative to both the unsubstituted (benzylthio)acetic acid and the non-benzylic (phenylthio)acetic acid. This modification results in a measurable increase in hydrophobic character, which influences membrane permeability, organic solvent partitioning, and reversed-phase HPLC retention [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.44 (estimated) |
| Comparator Or Baseline | Comparator 1: (Benzylthio)acetic acid (CAS 103-46-8), LogP = 2.10; Comparator 2: (Phenylthio)acetic acid (CAS 103-04-8), LogP = 1.88 |
| Quantified Difference | ΔLogP = +0.34 vs. (benzylthio)acetic acid; ΔLogP = +0.56 vs. (phenylthio)acetic acid |
| Conditions | Calculated using XLogP3 algorithm; values obtained from public chemical databases (PubChem, SIELC) under standard conditions. |
Why This Matters
A higher LogP value indicates a compound that is more likely to partition into non-polar environments, which can be a critical differentiator for applications requiring improved membrane penetration in cell-based assays or specific retention characteristics in reversed-phase purification methods.
- [1] PubChem. 2-{[(4-methylphenyl)methyl]sulfanyl}acetic acid. XLogP3-AA value. View Source
- [2] SIELC Technologies. (Phenylthio)acetic acid, LogP value. View Source
- [3] SIELC Technologies. Acetic acid, [(phenylmethyl)thio]-, LogP value. View Source
